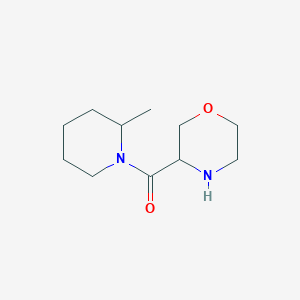

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone

Description

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a methanone derivative featuring a 2-methylpiperidine moiety linked to a morpholine ring at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, including cannabinoid (CB1/CB2) and orexin receptors. The morpholine and piperidine rings contribute to its physicochemical properties, such as solubility and lipophilicity, which influence pharmacokinetics and receptor interactions .

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(2-methylpiperidin-1-yl)-morpholin-3-ylmethanone |

InChI |

InChI=1S/C11H20N2O2/c1-9-4-2-3-6-13(9)11(14)10-8-15-7-5-12-10/h9-10,12H,2-8H2,1H3 |

InChI Key |

HJGAXSWBBOVRSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps . The key steps include:

- Alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.

- Reduction and rearrangement to generate a benzyl-protected piperidine intermediate.

- Deprotection and amide formation to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Methanone Derivatives

The compound’s key structural elements—a 2-methylpiperidine group and a morpholin-3-yl substituent—distinguish it from analogs. Below are critical comparisons:

| Compound | Key Structural Features | Biological Target | Reference |

|---|---|---|---|

| (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone | 2-Methylpiperidine + morpholin-3-yl | Not explicitly stated | - |

| GW405833 | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone | CB2 receptor agonist | |

| TMCP-200 | 1-(2-Morpholin-4-ylethyl)-1H-indol-3-ylmethanone | Synthetic cannabimimetic | |

| MK-6096 | (2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone | Dual orexin receptor antagonist | |

| (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | 2-Methylpiperidine + 4-aminophenyl | Antimicrobial/antioxidant |

Key Observations :

- Morpholine Position : The morpholin-3-yl group in the target compound differs from morpholin-4-yl in GW405833 and TMCP-200. Positional isomers may alter receptor binding due to steric or electronic effects .

- Piperidine Substitution : The 2-methyl group on piperidine is shared with MK-6096, suggesting this substituent enhances receptor affinity or metabolic stability .

Receptor Affinity and Pharmacological Effects

Cannabinoid Receptor Interactions

- GW405833 : A CB2 agonist with a morpholin-4-ylethyl chain attached to an indole. The ethyl linker and morpholine position may enhance selectivity for CB2 over CB1 receptors .

- TMCP-200 : Binds to CB1/CB2 receptors with moderate affinity. Its morpholin-4-ylethyl group and tetramethylcyclopropyl moiety contribute to prolonged activity but increased lipophilicity .

- No direct activity data is available, but structural parallels suggest possible neuromodulatory effects .

Orexin Receptor Antagonism

- MK-6096 : A dual orexin receptor antagonist with a 2-methylpiperidine group. The fluoropyridinyl and pyrimidinyl substituents are critical for high receptor occupancy and sleep-promoting effects .

- Target Compound : Lacks the extended aromatic systems of MK-6096, likely rendering it inactive against orexin receptors. However, the 2-methylpiperidine moiety could serve as a scaffold for future modifications .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | GW405833 | MK-6096 |

|---|---|---|---|

| Molecular Weight | ~250 g/mol (estimated) | 470.35 g/mol | 451.52 g/mol |

| logP | ~1.5 (predicted) | 4.2 | 3.8 |

| Water Solubility | Moderate (due to morpholine) | Low | Low |

| CNS Penetration | Likely limited | Moderate | High |

Notes:

Biological Activity

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring and a morpholine ring, both of which are nitrogen-containing heterocycles. The presence of a methanone functional group (C=O) further enhances its reactivity and potential interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound have been investigated for various pharmacological activities, including:

- Enzyme Inhibition : Compounds with piperidine and morpholine moieties often exhibit inhibitory effects on enzymes involved in metabolic pathways.

- Receptor Modulation : Similar compounds have shown promise as modulators of neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. These investigations are crucial for understanding how this compound interacts with enzymes, receptors, and other biomolecules. Preliminary data suggest potential interactions with:

- Metabotropic Glutamate Receptors (mGluRs) : Compounds structurally related to this compound have been identified as allosteric modulators of mGluRs, which are implicated in CNS disorders .

Structure-Activity Relationship (SAR)

The unique combination of piperidine and morpholine rings may confer distinct pharmacological profiles. A comparative analysis of structurally similar compounds reveals the following:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(Piperidin-4-yl)-N-(4-methylphenyl)methanamine | Piperidine ring with aromatic substitution | Antidepressant effects |

| 4-(Morpholinomethyl)phenol | Morpholine ring with phenolic group | Antioxidant properties |

| N-(2-Pyridyl)-N'-(4-methylphenyl)urea | Urea linkage with pyridine | Anticancer activity |

The specific combination of a 2-methylpiperidine moiety and a morpholine ring in this compound may lead to novel therapeutic applications not found in other similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing the reactivity of the carbonyl group to form derivatives.

- Carbonyl Reactivity : Engaging in reactions that modify the compound to enhance its biological activity.

These synthetic pathways are essential for developing analogs that could exhibit improved efficacy or selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.